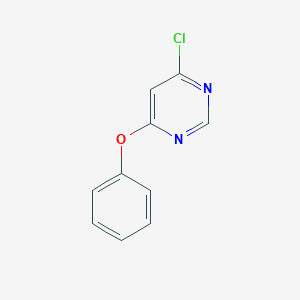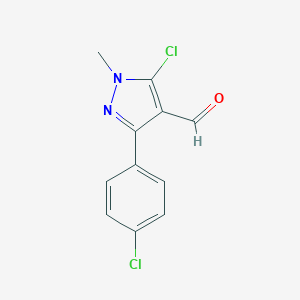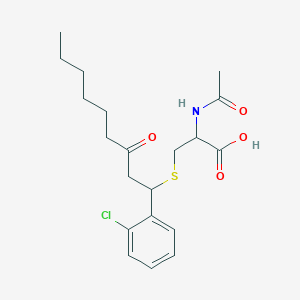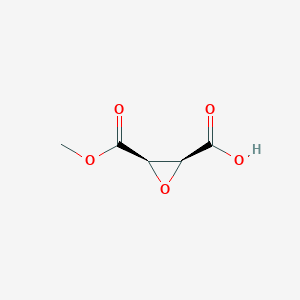
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOC-CA, is a chiral epoxide that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophiles, such as amino acids and proteins. This covalent bonding can lead to the inhibition of enzyme activity and the disruption of cellular processes.
Biochemische Und Physiologische Effekte
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of both bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high selectivity towards nucleophiles, allowing for precise control over reactions. However, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can also be toxic to cells at high concentrations, making it important to carefully control the dosage in experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid. In medicine, further studies could investigate its potential as a drug delivery system or as a building block for the synthesis of novel pharmaceuticals. In agriculture, research could focus on developing (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid-based pesticides that are more environmentally friendly than traditional pesticides. In materials science, future research could investigate the use of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in the synthesis of biodegradable polymers with a range of potential applications.
Synthesemethoden
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized through a few different methods, including the reaction of oxirane-2-carboxylic acid with methanol in the presence of a catalyst, or the reaction of 2-methoxycarbonyloxirane with maleic anhydride. The latter method has been shown to be more efficient and selective, resulting in higher yields of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been shown to have antiviral, antibacterial, and antitumor properties. It has also been investigated for its potential use in drug delivery systems and as a building block for the synthesis of novel pharmaceuticals.
In agriculture, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been studied for its ability to protect crops from fungal and bacterial infections. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.
In materials science, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a monomer in the synthesis of biodegradable polymers. These polymers have potential applications in the development of environmentally friendly packaging materials and medical devices.
Eigenschaften
CAS-Nummer |
112574-71-7 |
|---|---|
Produktname |
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid |
Molekularformel |
C5H6O5 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(2S,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m0/s1 |
InChI-Schlüssel |
HOMGCVPJOFSUEQ-STHAYSLISA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
Kanonische SMILES |
COC(=O)C1C(O1)C(=O)O |
Synonyme |
2,3-Oxiranedicarboxylicacid,monomethylester,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




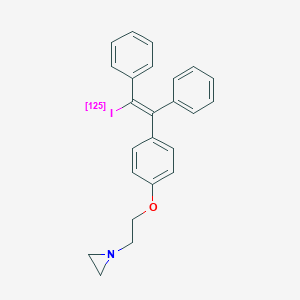
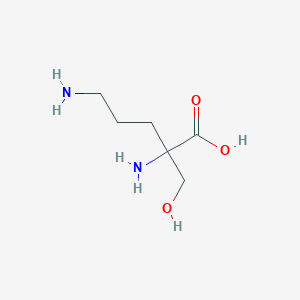


![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
